molecular formula C7H8ClNOS B8696976 5-chloro-2-methylsulfinylaniline

5-chloro-2-methylsulfinylaniline

Cat. No.: B8696976
M. Wt: 189.66 g/mol
InChI Key: DEUSUILSCWCRFY-UHFFFAOYSA-N
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Description

5-chloro-2-methylsulfinylaniline is a chemical compound with the molecular formula C7H8ClNOS. It is an aromatic amine with a chlorine atom and a methylsulfinyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methylsulfinylaniline typically involves the chlorination of 2-(methylsulfinyl)aniline. One common method includes the reaction of 2-(methylsulfinyl)aniline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methylsulfinylaniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: 5-Chloro-2-(methylsulfonyl)aniline.

    Reduction: this compound (if starting from a nitro compound).

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methylsulfinylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-chloro-2-methylsulfinylaniline exerts its effects depends on its specific application:

    Biological Activity: It may interact with cellular proteins and enzymes, disrupting normal cellular functions.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylaniline: Similar structure but with a methyl group instead of a methylsulfinyl group.

    5-Chloro-2-methoxyaniline: Contains a methoxy group instead of a methylsulfinyl group.

    5-Chloro-2-(methylsulfonyl)aniline: The sulfone analog of 5-chloro-2-methylsulfinylaniline.

Uniqueness

This compound is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and physical properties. This functional group can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain synthetic applications.

Properties

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

5-chloro-2-methylsulfinylaniline

InChI

InChI=1S/C7H8ClNOS/c1-11(10)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3

InChI Key

DEUSUILSCWCRFY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)Cl)N

Origin of Product

United States

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